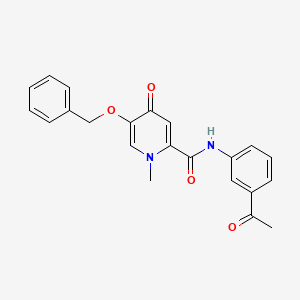

N-(3-acetylphenyl)-5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

CAS No.: 1021222-72-9

Cat. No.: VC4715083

Molecular Formula: C22H20N2O4

Molecular Weight: 376.412

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021222-72-9 |

|---|---|

| Molecular Formula | C22H20N2O4 |

| Molecular Weight | 376.412 |

| IUPAC Name | N-(3-acetylphenyl)-1-methyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide |

| Standard InChI | InChI=1S/C22H20N2O4/c1-15(25)17-9-6-10-18(11-17)23-22(27)19-12-20(26)21(13-24(19)2)28-14-16-7-4-3-5-8-16/h3-13H,14H2,1-2H3,(H,23,27) |

| Standard InChI Key | IOHCPBKWYVZYNN-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=O)C(=CN2C)OCC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a 1,4-dihydropyridine ring substituted at positions 1, 2, 4, and 5. Key features include:

-

Position 1: A methyl group (-CH₃) contributing to lipophilicity .

-

Position 2: A carboxamide group (-CONH-) linked to a 3-acetylphenyl moiety, enhancing hydrogen-bonding potential.

-

Position 4: A ketone group (=O) critical for electronic conjugation .

-

Position 5: A benzyloxy group (-OCH₂C₆H₅) providing steric bulk and aromatic interactions .

The IUPAC name, N-(3-acetylphenyl)-1-methyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide, reflects these substitutions.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₂₀N₂O₄ | |

| Molecular Weight | 376.4 g/mol | |

| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=O)C(=CN2C)OCC3=CC=CC=C3 | |

| InChIKey | IOHCPBKWYVZYNN-UHFFFAOYSA-N |

Spectral Characterization

While experimental spectral data (NMR, IR) for this specific compound are unavailable, analogous dihydropyridines exhibit characteristic signals:

-

¹H NMR: Methyl protons (δ 2.1–2.5 ppm), aromatic protons (δ 6.8–7.8 ppm), and amide NH (δ 8.5–9.0 ppm) .

-

IR Spectroscopy: Stretching vibrations for C=O (1680–1750 cm⁻¹) and N-H (3300–3500 cm⁻¹) .

Synthesis and Derivative Formation

Synthetic Pathways

The compound’s synthesis likely involves multi-step reactions common to dihydropyridines:

-

Isoxazole Ring Expansion: Mo(CO)₆-mediated rearrangement of methyl 2-(isoxazol-5-yl)-3-oxopropanoates, a method validated for analogous 4-oxo-1,4-dihydropyridines .

-

Condensation Reactions: Cyclization of enamine intermediates formed from acetylated precursors .

Table 2: Comparative Synthesis Strategies

| Method | Yield (%) | Key Reagents | Reference |

|---|---|---|---|

| Mo(CO)₆ Rearrangement | 45–65 | Mo(CO)₆, H₂O, MeCN | |

| Enamine Cyclization | 30–50 | Dimethyl oxalate, NaOMe |

Derivative Optimization

Modifications at the benzyloxy or acetylphenyl groups could enhance bioavailability. For example:

-

Benzyloxy Replacement: Substituting with smaller alkoxy groups (e.g., methoxy) may reduce steric hindrance .

-

Acetylphenyl Modification: Introducing electron-withdrawing groups (e.g., nitro) could alter electronic properties .

Biological Activity and Mechanistic Insights

Calcium Channel Modulation

Dihydropyridines are renowned for L-type calcium channel blockade, a mechanism critical in hypertension treatment. While direct evidence for this compound is lacking, structural analogs exhibit IC₅₀ values of 10–100 nM in vascular smooth muscle assays .

Pharmacokinetic Considerations

Metabolic Stability

Hepatic metabolism likely involves:

-

Oxidative Pathways: CYP3A4-mediated demethylation at the 1-methyl position.

-

Ester Hydrolysis: Cleavage of the benzyloxy group to form phenolic metabolites .

Applications and Future Directions

Therapeutic Prospects

-

Antihypertensive Agents: Analogous dihydropyridines (e.g., nifedipine) are first-line treatments.

-

Anticancer Candidates: 4-Oxo-dihydropyridines induce apoptosis in leukemia cells (EC₅₀ ≈ 5–10 μM) .

Research Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume